molecular formula C19H16N4OS B2559842 3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-66-5

3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2559842
CAS RN: 852133-66-5
M. Wt: 348.42
InChI Key: YZQBEHJFOUBTLN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The presence of these heterocycles can have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole and thiazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and thiazole rings might affect its solubility and stability .

Scientific Research Applications

Metabolism and Pharmacokinetics

A study on the metabolism of a related compound, SB-649868, reveals its extensive metabolism in humans. This compound, an orexin receptor antagonist, showed principal elimination via feces and identified several metabolites, highlighting the complexity of its biotransformation pathways. This study illustrates the intricate metabolism and disposition pathways of such compounds in the human body, which is crucial for understanding their pharmacokinetics and optimizing therapeutic dosing regimens (Renzulli et al., 2011).

Repellent Efficacy

Research on new chiral piperidine analogs, such as SS220, compared to Deet and Bayrepel, shows significant potential in repelling Aedes aegypti and Anopheles stephensi mosquitoes. These findings suggest that compounds with structural similarities or functional analogies to the specified chemical might serve as effective insect repellents, contributing to the prevention of mosquito-borne diseases (Klun et al., 2003).

Therapeutic Potential

The compound dabigatran, a direct thrombin inhibitor, showcases the therapeutic potential of related chemical structures. A study on dabigatran's metabolism and disposition in humans emphasizes its bioavailability and pharmacokinetic profile, underlining the importance of understanding these aspects for clinical application. Dabigatran's role in anticoagulation therapy highlights how compounds with similar chemical frameworks might be developed for therapeutic purposes, particularly in conditions requiring precise modulation of the coagulation cascade (Blech et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds containing imidazole and thiazole rings exhibit diverse types of biological and pharmaceutical activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthesis methods for producing it in a more efficient or environmentally friendly manner .

properties

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-7-6-10-16(20-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQBEHJFOUBTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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